![molecular formula C10H15NO B1627776 4-Amino-3-phenylbutan-1-ol CAS No. 41175-40-0](/img/structure/B1627776.png)
4-Amino-3-phenylbutan-1-ol
Overview
Description
4-Amino-3-phenylbutan-1-ol is an organic compound with the molecular formula C10H15NO It is a chiral molecule that contains both an amino group and a hydroxyl group, making it a versatile intermediate in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Amino-3-phenylbutan-1-ol involves the reduction of tert-butyl 3-cyano-3-phenylpropanoate using lithium aluminium hydride in tetrahydrofuran. The reaction is carried out at room temperature for approximately 2 hours. The mixture is then diluted with water, extracted with ethyl acetate, and the organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound typically involve similar reduction reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-phenylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as ceric ammonium nitrate in acetonitrile can be used to oxidize the hydroxyl group.
Reduction: Lithium aluminium hydride in tetrahydrofuran is commonly used for reducing the cyano group to an amino group.
Substitution: Various nucleophiles can be used to substitute the amino group under appropriate conditions.
Major Products Formed:
Oxidation: 4-Amino-3-phenylbutan-2-one
Reduction: 4-Amino-3-phenylbutane
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
4-Amino-3-phenylbutan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its chiral nature.
Industry: Used in the production of fine chemicals and as a building block for various chemical syntheses.
Mechanism of Action
The mechanism of action of 4-Amino-3-phenylbutan-1-ol involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups can form hydrogen bonds and participate in various chemical reactions, influencing biological pathways and enzyme activities .
Comparison with Similar Compounds
- 4-Amino-3-phenylbutan-2-ol
- 3-Amino-4-phenylbutan-1-ol
- 4-Phenylbutan-1-ol
Comparison: Similar compounds may lack one of these functional groups or have them in different positions, leading to different chemical properties and applications .
Biological Activity
4-Amino-3-phenylbutan-1-ol, also known as 3-amino-4-phenylbutanol, is an organic compound that belongs to the class of amino alcohols. It has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic implications, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula CHNO and a molecular weight of approximately 165.23 g/mol. The structure features an amino group (-NH) attached to a butanol backbone, with a phenyl group (CH) contributing to its unique properties. This configuration allows it to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. Notably, it has been studied for its role in inhibiting dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism and implicated in type 2 diabetes management. The inhibition mechanism is competitive, suggesting that the compound binds to the active site of the enzyme, thereby preventing substrate access.
Biological Activity Overview
Research indicates that this compound exhibits several key biological activities:
-
Enzyme Inhibition :
- Dipeptidyl Peptidase-IV (DPP-IV) : Inhibition studies have demonstrated that this compound can effectively inhibit DPP-IV activity, which is crucial for blood glucose regulation .
-
Neuroprotective Effects :
- Preliminary studies suggest potential neuroprotective properties, possibly related to its structural similarity to amphetamines, which are known for their stimulant effects .
- Cytotoxicity :
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds can provide insights into the unique biological activities of this compound:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-Amino-4-phenylbutan-2-one | Ketone instead of alcohol | Exhibits different reactivity due to carbonyl group |
(R)-3-Amino-4-phenylbutan-1-ol | Specific stereochemistry | Potentially different pharmacological effects |
4-Amino-3-methylbutan-1-ol | Methyl substitution | Different biological profiles due to methyl group |
This table illustrates how variations in functional groups and stereochemistry can influence the biological behavior of similar compounds.
Case Studies
Recent studies have focused on the pharmacological potential of this compound:
- Pharmacokinetics : Research indicates that this compound has favorable pharmacokinetic properties, including blood-brain barrier permeability (BBB permeant) and moderate lipophilicity (Log P values around 1.71) .
- Therapeutic Applications : Ongoing research aims to explore its applications in treating metabolic disorders and neurological conditions due to its enzyme inhibitory effects and potential neuroprotective capabilities .
Properties
IUPAC Name |
4-amino-3-phenylbutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c11-8-10(6-7-12)9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZXXZZHXOYACN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCO)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590748 | |
Record name | 4-Amino-3-phenylbutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41175-40-0 | |
Record name | 4-Amino-3-phenylbutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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